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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models for krypton's interatomic
potentials, supported by experimental data. Understanding these potentials is crucial for
accurate simulations in fields ranging from materials science to drug development, where
krypton's interactions with other molecules can be of significant interest. This document
summarizes key quantitative data, details experimental methodologies, and visualizes the
validation process to aid in the selection and application of these theoretical models.

Comparison of Theoretical Models vs. Experimental
Data

The validation of a theoretical interatomic potential model relies on its ability to accurately
reproduce a range of experimentally determined properties. Below is a summary of how
several prominent models for krypton compare against key experimental data.
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Theoretical Experimental Experimental Predicted
Reference
Model Property Value Value
Lennard-Jones Equation of State ~32 GPa (8 GPa
) ] ~24 GPa _ [1]
(LJ) (at high density) upshift)
Melting
Temperature Good agreement  Good agreement  [1]
(Low Pressure)
Supercritical Overstructured 2]
Structure (g(r)) liquid
Machine- )
Equation of State
Learned (ML) 2- Good agreement  Good agreement  [1]
(up to 35 GPa)
Body (2B)
Slightly higher
Melting gy g
than - [1]
Temperature _
experimental
Machine-
Learned (ML) 2- Equation of State
Good agreement  Good agreement  [1]
Body + 3-Body (up to 35 GPa)
(2B+3B)
] Close to
Melting ) Lower than 2B
experimental ) [1]
Temperature potential
result
Ab initio Potential Well 200.88 K (x0.51 e
(CCsD(T)) Depth K)
Second Virial
o Good agreement  Good agreement  [3][4]
Coefficient

Viscosity and

Highly accurate

Highly accurate

Thermal (3]
o agreement agreement

Conductivity

Morse-Spline- Differential Best fit to data -

van der Waals

Collision Cross

[5]
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(MSV) Section
Second Virial
o Good agreement  Good agreement  [5]
Coefficients
Good
_ Transport _
exp-6 Potential ] reproduction of - [6]
Properties
data
Crystal
Properties & Large ]
Second Virial discrepancy
Coefficient

Experimental Protocols

The experimental validation of krypton's interatomic potentials involves a variety of
sophisticated techniques. Below are detailed methodologies for some of the key experiments
cited.

2.1. Neutron Scattering for Supercritical Krypton Structure

o Objective: To determine the pair distribution function, g(r), which describes the spatial
arrangement of atoms, and to derive an effective interatomic potential.

o Apparatus: SANDALS diffraction instrument at the ISIS Pulsed Neutron Source.

o Sample Preparation: Research grade (99.999%) krypton gas is loaded into a TiZr can. The
pressure is controlled and monitored using a pressure intensifier.

o Data Collection: Neutron scattering is performed on the krypton sample at a constant
temperature (e.g., 310 K) across a range of pressures. The wide range of momentum
transfers (Q) accessible with neutron scattering is crucial for obtaining accurate structural
information.

o Data Analysis (Empirical Potential Structure Refinement - EPSR):

o A simulation box containing a large number of krypton atoms (e.g., 5000) is created.
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o An initial interatomic potential, often a Lennard-Jones potential fitted to equation of state
data, is used.

o A Monte Carlo simulation is run to generate a model structure and its corresponding
structure factor, Scalc(q).

o The difference between the calculated structure factor, Scalc(q), and the experimentally
measured S(q) is minimized by iteratively adjusting the interatomic potential parameters in
another Monte Carlo process.

o This self-consistent refinement yields both the structure (in the form of g(r)) and an
effective pairwise interatomic potential that best reproduces the experimental data.[2]

2.2. Differential Collision Cross-Section Measurements

» Objective: To probe the repulsive wall and the well region of the interatomic potential by
scattering a beam of krypton atoms off another krypton target.

o Apparatus: A molecular beam scattering apparatus.

e Methodology:
o Supersonic nozzle beams of krypton are generated and collimated.
o The beams are crossed at a 90° angle in a scattering chamber.
o The angular distribution of the scattered krypton atoms is measured.

o The resulting differential collision cross-section data is then fitted using a flexible analytical
potential form, such as the Morse-Spline-van der Waals (MSV) potential, to determine the
potential parameters that best describe the measurements.[5][7]

2.3. Ab initio Quantum Chemical Calculations

e Objective: To compute the interatomic potential energy curve from first principles, without
fitting to experimental data.

e Methodology (Coupled-Cluster Theory):
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o The interaction energy between two krypton atoms is calculated at a series of discrete
interatomic separations (e.g., 36 points from 2.2 A to 15 A).[1][3]

o A high-level quantum chemical method, such as Coupled-Cluster with Single, Double, and
perturbative Triple excitations (CCSD(T)), is employed.[1][3]

o Large, augmented correlation-consistent basis sets (e.g., t-aug-cc-pV5Z, t-aug-cc-pV6Z)
with mid-bond functions are used to approach the complete basis set limit.[1][3]

o Corrections for higher-order coupled-cluster terms (up to full quadruple excitations), core-
core and core-valence correlation effects, and relativistic effects (both scalar relativistic
and full four-component computations) are included to achieve high accuracy.[3]

o An analytical pair potential function is then fitted to the calculated interaction energies.[1]

[3]
2.4. Shock Compression Experiments

o Objective: To validate the equation of state predicted by theoretical models under extreme
pressures and temperatures.

e Apparatus: Sandia's Z machine, which uses magnetically accelerated flyer plates.

e Methodology:
o Liquid krypton is shock compressed to very high pressures (e.g., up to 850 GPa).
o The resulting states (pressure, density, temperature) are measured.

o These experimental data points are then compared with the equation of state derived from
theoretical models, such as those based on Density Functional Theory (DFT).[8]

Visualizing the Validation Workflow and Model
Construction

The following diagrams illustrate the logical flow of validating theoretical models and the
process of constructing an ab initio potential.
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Caption: Workflow for validating theoretical interatomic potentials.
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Caption: Logical steps in constructing an ab initio interatomic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Krypton and the Fundamental Flaw of the Lennard-Jones Potential - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.aip.org [pubs.aip.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1223016?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223016?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jpclett.4c03272
https://pmc.ncbi.nlm.nih.gov/articles/PMC9465677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9465677/
https://www.researchgate.net/publication/298901390_State-of-the-art_ab_initio_potential_energy_curve_for_the_krypton_atom_pair_and_thermophysical_properties_of_dilute_krypton_gas
https://pubs.aip.org/aip/jcp/article/148/2/024306/196388/Accurate-virial-coefficients-of-gaseous-krypton
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

5. Determination of the Interatomic Potential of Krypton (Journal Article) | OSTI.GOV
[osti.gov]

e 6. pubs.aip.org [pubs.aip.org]
e 7. pubs.aip.org [pubs.aip.org]

» 8. Validating density-functional theory simulations at high energy-density conditions with
liquid krypton shock experiments to 850 GPa on Sandia’'s Z machine (Journal Article) |
OSTI.GOV [osti.gov]

 To cite this document: BenchChem. [A Comparative Guide to Validating Theoretical Models
of Krypton's Interatomic Potentials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223016#validating-theoretical-models-of-krypton-s-
interatomic-potentials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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